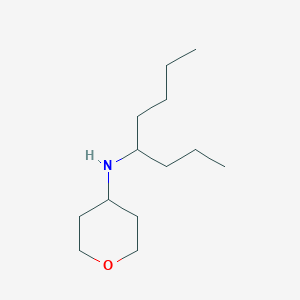
cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been reported to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been reported to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One area of interest is the development of new drug delivery systems using this compound. Another area of interest is the study of the compound's mechanism of action and its potential use in the treatment of other diseases, such as fungal infections. Additionally, further research is needed to improve the solubility of the compound in water, which could lead to its use in a wider range of experiments.
In conclusion, Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a chemical compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.
Synthesemethoden
The synthesis of Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been reported in the literature. The synthesis involves the reaction of 7-fluoro-1-methyl-3,4-dihydroisoquinoline-2(1H)-one with cyclopent-2-en-1-one in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the isoquinoline derivative to form the final product.
Wissenschaftliche Forschungsanwendungen
Cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been studied for its potential applications in medicinal chemistry. It has been reported to have anticancer, antifungal, and antibacterial activities. The compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-11-15-10-14(17)7-6-12(15)8-9-18(11)16(19)13-4-2-3-5-13/h4,6-7,10-11H,2-3,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUOBIZYCBGEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C3=CCCC3)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopenten-1-yl-(7-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B7630615.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(4,5-dimethylfuran-2-yl)methanone](/img/structure/B7630662.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(5-ethyl-4-methylfuran-2-yl)methanone](/img/structure/B7630667.png)

![1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630680.png)
![N-[3-[(1-ethylcyclopentyl)methylcarbamoylamino]propyl]acetamide](/img/structure/B7630685.png)
![[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol](/img/structure/B7630701.png)

![4-[[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7630709.png)
![5-[3-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl-N,N,2-trimethylaniline](/img/structure/B7630714.png)